molecular formula C15H20N4O2 B2364121 (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034555-35-4

(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2364121
CAS No.: 2034555-35-4
M. Wt: 288.351
InChI Key: LQGPHFYGUFPUNW-UHFFFAOYSA-N
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Description

(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of isoxazoles and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling of the Isoxazole and Pyrazole Rings: This step involves the formation of a piperidine ring and its subsequent coupling with the isoxazole and pyrazole rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone: can be compared with other isoxazole and pyrazole derivatives.

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-methyl-1H-pyrazole.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-14(11(2)21-17-10)15(20)19-8-4-12(5-9-19)13-6-7-18(3)16-13/h6-7,12H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGPHFYGUFPUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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